丁香酚葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

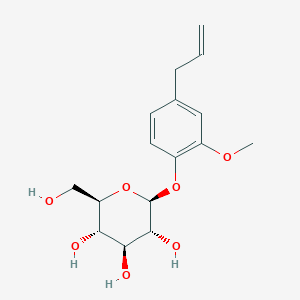

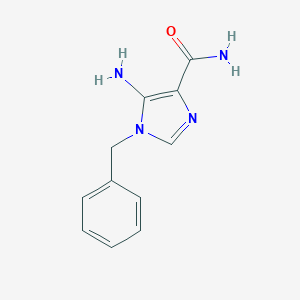

Eugenyl glucoside is a natural glucoside found in cloves, basil, and cinnamon plants . It is a product of eugenol glucosylation . Eugenol, the principal chemical component of clove oil, is used in perfumeries, flavorings, essential oils, and medicinal products .

Molecular Structure Analysis

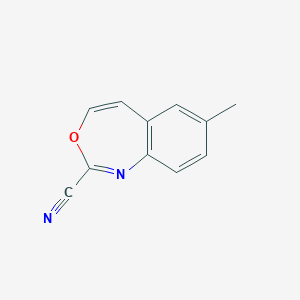

Eugenyl glucoside is glucosylated at the phenolic hydroxyl group of eugenol . The exact molecular structure analysis of Eugenyl glucoside is not available in the retrieved data.Chemical Reactions Analysis

Eugenyl glucoside is subjected to complete degradation by salivary/oral cavity microorganisms . This suggests that virtually all β-D-glucosides would follow this type of hydrolysis in the human oral cavity .科学研究应用

人类唾液介导的水解作用

橙皮苷C(Eugenyl-β-D-glucopyranoside)在唾液/口腔微生物的作用下发生降解,将原芽酮直接释放到胃肠道中。这意味着在人类体内,β-D-葡萄糖苷可能会经历类似的水解作用,影响其药理特性 (Dziadas, Junka, & Jeleń, 2021)。

丁香基葡萄糖苷的酶促合成

丁香基α-葡萄糖苷已经通过酶促合成,作为头发恢复剂和香料衍生物的潜在前药。该过程选择性地产生丁香基α-D-葡萄糖吡喃糖苷,表明具有工业合成特定葡萄糖苷化合物的潜力 (Sato et al., 2003)。

来自Nepeta Cadmea的新型葡萄糖苷

从Nepeta Cadmea中分离出丁香-O-β-D-葡萄糖苷,暗示其在植物化学中的作用和潜在的治疗应用 (Takeda et al., 1998)。

合成和结构表征

已经探索了丁香酚衍生葡萄糖苷的合成和结构表征,显示在开发新的药理应用剂方面具有潜力 (Alvarenga et al., 2020)。

治疗念珠菌感染的潜力

基于丁香酚葡萄糖苷的衍生物对念珠菌氏鲁班菌表现出抑菌和杀菌活性,暗示了开发新的抗念珠菌药物的潜力 (Souza et al., 2016)。

茶树中的生物合成

在茶树中鉴定出的丁香酚葡萄糖苷是通过丁香酚的葡萄糖化合成的,有助于植物的花香质量。这一发现为增强茶叶风味和生物技术生产丁香酚葡萄糖苷开辟了途径 (Zhao et al., 2020)。

抑制血管紧张素转化酶

丁香酚衍生葡萄糖苷显示出作为血管紧张素转化酶(ACE)抑制剂的潜力,表明在心血管疾病的治疗中具有潜力 (Alvarenga et al., 2020)。

未来方向

Research suggests that microbial hydrolysis path of β-D-glucosides begins immediately in the human mouth and releases the aglycone directly into the gastrointestinal tract . This opens up new avenues for research into the biological activities of these compounds and their potential applications in medicine and other fields .

属性

CAS 编号 |

18604-50-7 |

|---|---|

产品名称 |

Eugenyl glucoside |

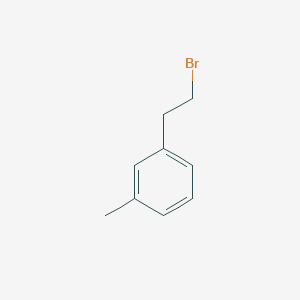

分子式 |

C16H22O7 |

分子量 |

326.34 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI 键 |

VADSVXSGIFBZLI-IBEHDNSVSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

熔点 |

130-131°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)